molecular formula C8H8F2N2O B15146445 (Z)-2-(3,5-Difluorophenyl)-N'-hydroxyethanimidamide

(Z)-2-(3,5-Difluorophenyl)-N'-hydroxyethanimidamide

Cat. No.: B15146445
M. Wt: 186.16 g/mol
InChI Key: WVORWZYZWLADGY-UHFFFAOYSA-N
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Description

(Z)-2-(3,5-Difluorophenyl)-N’-hydroxyethanimidamide is a chemical compound characterized by the presence of a difluorophenyl group and a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,5-Difluorophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 3,5-difluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production methods for (Z)-2-(3,5-Difluorophenyl)-N’-hydroxyethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3,5-Difluorophenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, hydroxylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Z)-2-(3,5-Difluorophenyl)-N’-hydroxyethanimidamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Z)-2-(3,5-Difluorophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Properties

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H8F2N2O/c9-6-1-5(2-7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12)

InChI Key

WVORWZYZWLADGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(=NO)N

Origin of Product

United States

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